methyl 5-bromo-2-(2-oxo-2H-chromene-3-carboxamido)benzoate methyl 5-bromo-2-(2-oxo-2H-chromene-3-carboxamido)benzoate
Brand Name: Vulcanchem
CAS No.: 150711-92-5
VCID: VC6944985
InChI: InChI=1S/C18H12BrNO5/c1-24-17(22)12-9-11(19)6-7-14(12)20-16(21)13-8-10-4-2-3-5-15(10)25-18(13)23/h2-9H,1H3,(H,20,21)
SMILES: COC(=O)C1=C(C=CC(=C1)Br)NC(=O)C2=CC3=CC=CC=C3OC2=O
Molecular Formula: C18H12BrNO5
Molecular Weight: 402.2

methyl 5-bromo-2-(2-oxo-2H-chromene-3-carboxamido)benzoate

CAS No.: 150711-92-5

Cat. No.: VC6944985

Molecular Formula: C18H12BrNO5

Molecular Weight: 402.2

* For research use only. Not for human or veterinary use.

methyl 5-bromo-2-(2-oxo-2H-chromene-3-carboxamido)benzoate - 150711-92-5

Specification

CAS No. 150711-92-5
Molecular Formula C18H12BrNO5
Molecular Weight 402.2
IUPAC Name methyl 5-bromo-2-[(2-oxochromene-3-carbonyl)amino]benzoate
Standard InChI InChI=1S/C18H12BrNO5/c1-24-17(22)12-9-11(19)6-7-14(12)20-16(21)13-8-10-4-2-3-5-15(10)25-18(13)23/h2-9H,1H3,(H,20,21)
Standard InChI Key GMWJMKXCXPKQSU-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=CC(=C1)Br)NC(=O)C2=CC3=CC=CC=C3OC2=O

Introduction

Synthesis

The synthesis of methyl 5-bromo-2-(2-oxo-2H-chromene-3-carboxamido)benzoate involves multi-step reactions, integrating bromination, amide coupling, and esterification processes. A generalized synthetic route may include the following steps:

  • Bromination of Benzoic Acid Derivative:

    • A benzoic acid derivative is brominated selectively at the desired position using bromine or N-bromosuccinimide (NBS).

  • Coupling with Coumarin Derivative:

    • The brominated benzoic acid reacts with a coumarin derivative under coupling conditions to form the carboxamide linkage.

  • Esterification:

    • The carboxylic acid group is methylated using agents like diazomethane or methanol in acidic conditions.

This synthetic approach ensures precise incorporation of functional groups while maintaining structural integrity.

Biological Activity

Coumarin derivatives are widely studied for their biological activities, including:

  • Antimicrobial Properties: The presence of the bromine atom may enhance antimicrobial activity by increasing lipophilicity.

  • Antioxidant Potential: The coumarin scaffold is known for scavenging free radicals.

  • Anti-inflammatory Effects: Amide linkages often contribute to anti-inflammatory properties.

Photophysical Applications

Coumarins exhibit strong fluorescence, making this compound potentially useful in:

  • Fluorescent probes for biological imaging.

  • Organic light-emitting diodes (OLEDs).

Synthetic Intermediate

The compound’s functional groups allow it to serve as an intermediate in synthesizing more complex molecules like heterocycles or pharmaceutical agents.

Challenges

  • Limited availability of specific synthetic routes in literature.

  • Potential toxicity due to the presence of bromine.

Future Directions

  • Development of eco-friendly synthesis methods.

  • Exploration of biological activities through high-throughput screening.

  • Structural optimization to enhance pharmacological properties.

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